
Dimethyl 12,12'-((2-hydroxyethyl)azanediyl)didodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate is a chemical compound with the molecular formula C28H55NO5 and a molecular weight of 485.74 g/mol . This compound is known for its unique structure, which includes a hydroxyethyl group and two dodecanoate chains. It is primarily used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150°C to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically include amides and thiol esters.
Scientific Research Applications
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate involves its interaction with lipid membranes. The hydroxyethyl group allows the compound to form hydrogen bonds with polar head groups of lipids, while the dodecanoate chains interact with the hydrophobic tails. This dual interaction disrupts the lipid bilayer, leading to changes in membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)dihexanoate
- Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)dioctanoate
- Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)dihexadecanoate
Uniqueness
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate is unique due to its specific chain length and the presence of a hydroxyethyl group. This structure provides it with distinct physicochemical properties, such as solubility and amphiphilicity, which are not observed in similar compounds with different chain lengths .
Properties
Molecular Formula |
C28H55NO5 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
methyl 12-[2-hydroxyethyl-(12-methoxy-12-oxododecyl)amino]dodecanoate |
InChI |
InChI=1S/C28H55NO5/c1-33-27(31)21-17-13-9-5-3-7-11-15-19-23-29(25-26-30)24-20-16-12-8-4-6-10-14-18-22-28(32)34-2/h30H,3-26H2,1-2H3 |
InChI Key |
WRUQLKXQKANATA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCN(CCCCCCCCCCCC(=O)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


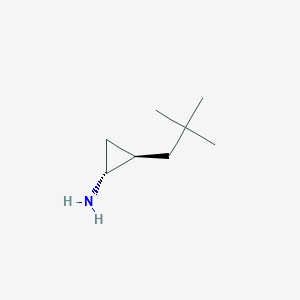
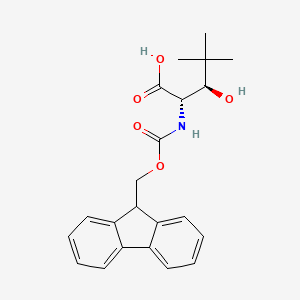
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
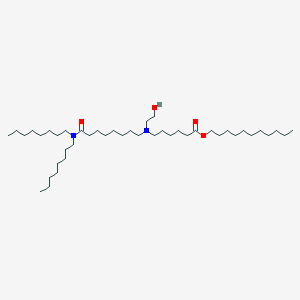
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
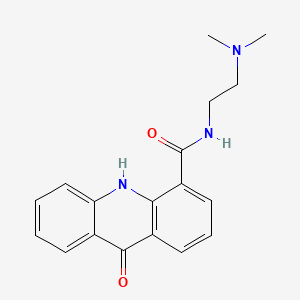
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
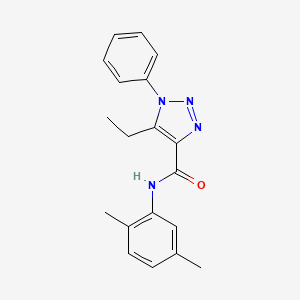

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
